molecular formula C10H14N4O B11893999 (1-Methyl-1H-pyrazol-4-yl)(1,6-diazaspiro[3.3]heptan-1-yl)methanone

(1-Methyl-1H-pyrazol-4-yl)(1,6-diazaspiro[3.3]heptan-1-yl)methanone

Cat. No.: B11893999
M. Wt: 206.24 g/mol
InChI Key: XQSWLIGEBXBQLZ-UHFFFAOYSA-N
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Description

(1-Methyl-1H-pyrazol-4-yl)(1,6-diazaspiro[33]heptan-1-yl)methanone is a complex organic compound that features a pyrazole ring and a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-1H-pyrazol-4-yl)(1,6-diazaspiro[3.3]heptan-1-yl)methanone typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of 1-methyl-4-bromopyrazole with triisopropyl borate to form 1-methyl-1H-pyrazol-4-boronic acid . This intermediate can then be coupled with a spirocyclic amine under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-1H-pyrazol-4-yl)(1,6-diazaspiro[3.3]heptan-1-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce new functional groups into the pyrazole ring.

Scientific Research Applications

Chemistry

In chemistry, (1-Methyl-1H-pyrazol-4-yl)(1,6-diazaspiro[3.3]heptan-1-yl)methanone is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound can be used as a probe to study the interactions of pyrazole-containing molecules with biological targets. It may also serve as a lead compound for the development of new drugs.

Medicine

In medicine, (1-Methyl-1H-pyrazol-4-yl)(1,6-diazaspiro[3Its unique structure may allow it to interact with specific molecular targets, leading to the development of new treatments for various diseases .

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its spirocyclic structure may impart desirable characteristics such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of (1-Methyl-1H-pyrazol-4-yl)(1,6-diazaspiro[3.3]heptan-1-yl)methanone involves its interaction with specific molecular targets. The pyrazole ring can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The spirocyclic structure may also play a role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Methyl-1H-pyrazol-4-yl)(1,6-diazaspiro[3.3]heptan-1-yl)methanone is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C10H14N4O

Molecular Weight

206.24 g/mol

IUPAC Name

1,6-diazaspiro[3.3]heptan-1-yl-(1-methylpyrazol-4-yl)methanone

InChI

InChI=1S/C10H14N4O/c1-13-5-8(4-12-13)9(15)14-3-2-10(14)6-11-7-10/h4-5,11H,2-3,6-7H2,1H3

InChI Key

XQSWLIGEBXBQLZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C(=O)N2CCC23CNC3

Origin of Product

United States

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